molecular formula C7H7BrFNO3S B1377381 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide CAS No. 1443981-67-6

4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide

Cat. No. B1377381
M. Wt: 284.1 g/mol
InChI Key: UITQIHIBKMBBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide” is a chemical compound with the molecular formula C7H7BrFNO3S . It is used in organic synthesis .

Scientific Research Applications

Cancer Research and Carbonic Anhydrase Inhibition
One significant area of research involving derivatives of 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide is in the development of inhibitors for tumor-associated carbonic anhydrase IX (CA IX). This enzyme is overexpressed in various cancers and contributes to tumor growth and metastasis. Halogenated sulfonamides, including derivatives similar to 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide, have been synthesized and tested for their ability to inhibit CA IX. Studies have found that these compounds show potent inhibition of CA IX, suggesting their potential as antitumor agents (Ilies et al., 2003).

CCR4 Receptor Antagonism
Research also extends into the development of novel therapeutics targeting the CCR4 receptor, which plays a role in immune response and inflammation. Compounds derived from 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide have been identified as potent CCR4 receptor antagonists, showcasing the chemical's utility in medicinal chemistry for developing bioavailable drugs (Kindon et al., 2017).

Synthetic Methodologies
Furthermore, synthetic methodologies involving 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide and its derivatives have been explored for the practical synthesis of complex molecules. These studies highlight innovative approaches to regioselective modifications, showcasing the versatility of sulfonamide derivatives in synthetic organic chemistry (Perlow et al., 2007).

Drug-Tubulin Interactions
The interaction of sulfonamide drugs with tubulin, a protein essential for cell division, has been a focus of study to understand the mechanism of action of potential anticancer agents. Research indicates that certain sulfonamide derivatives, related to 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide, bind to the colchicine site of tubulin. These findings contribute to the development of new antimitotic agents with therapeutic potential against cancer (Banerjee et al., 2005).

properties

IUPAC Name

4-bromo-5-fluoro-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO3S/c1-13-6-2-4(8)5(9)3-7(6)14(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITQIHIBKMBBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide

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